molecular formula C8H6N2O2 B147325 6-Nitroindole CAS No. 4769-96-4

6-Nitroindole

Cat. No.: B147325
CAS No.: 4769-96-4
M. Wt: 162.15 g/mol
InChI Key: PSWCIARYGITEOY-UHFFFAOYSA-N
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Description

6-Nitroindole (C₈H₆N₂O₂; MW: 162.15 g/mol) is a nitro-substituted indole derivative with the nitro group (-NO₂) at the 6-position of the indole scaffold . Its IUPAC name is 6-nitro-1H-indole, and it is registered under CAS No. 4769-96-4 . Key physical properties include a melting point of 137–145°C, density of 1.425 g/cm³, and a boiling point of 362.6°C at 760 mmHg . The compound is commercially available with a purity ≥98% (GC/HPLC) and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research (e.g., synthesis of PAR-1 receptor antagonists like RWJ-53052) .

Synthetic routes to this compound derivatives emphasize regioselectivity. A 2022 study demonstrated a transition metal-free method using Cs₂CO₃ to promote C–C and C–N bond formation between enaminones and nitroaromatics, achieving high regioselectivity for this compound derivatives . Its reactivity is further highlighted in Brønsted acid-catalyzed reactions to form carbazolones and in the synthesis of indigoid dyes like 6,6′-dinitroindirubin .

Preparation Methods

Transition Metal-Free Synthesis via Cs₂CO₃-Promoted Coupling

Reaction Design and Mechanism

The 2022 PubMed study introduced a novel method for synthesizing 6-nitroindole derivatives from enaminones and nitroaromatic compounds under transition metal-free conditions . This approach leverages Cs₂CO₃ as a base to facilitate sequential C–C and C–N bond formation. The mechanism proceeds through a nucleophilic aromatic substitution (SNAr) pathway, where the enaminone acts as a carbon nucleophile attacking the nitroaromatic substrate.

Key advantages include:

  • Regioselectivity : Exclusive formation of the 6-nitro isomer due to electronic and steric effects directing substitution to the para position relative to the indole nitrogen.

  • Sustainability : Elimination of transition metal catalysts reduces toxicity and simplifies purification.

Optimization and Scope

Reaction conditions were optimized at 80°C in dimethylformamide (DMF), achieving yields of 70–85% across 15 substrates. Electron-deficient nitroaromatics exhibited higher reactivity, with meta-substituted derivatives showing diminished yields due to steric hindrance . A representative example is the coupling of 4-nitrobenzaldehyde with N-methylenaminone, yielding this compound at 82% efficiency after 12 hours.

Nitration of 1,2,3,3-Tetramethylindole Using Mixed Acids

Industrial-Scale Methodology

The CN105732463B patent details a scalable nitration process for 6-nitro-1,2,3,3-tetramethylindole, employing sulfuric acid (70–98%) and nitric acid (50–98%) as nitrating agents . The procedure involves:

  • Dissolving 1,2,3,3-tetramethylindole in chilled sulfuric acid (5–15°C).

  • Dropwise addition of nitrating agent at -5–5°C to minimize side reactions.

  • Quenching in frozen water and neutralizing with ammonium hydroxide to precipitate the product.

Critical Process Parameters

The patent emphasizes four variables for optimizing yield and purity:

ParameterOptimal RangeImpact on Yield/Purity
Sulfuric Acid Conc.90–98%Higher conc. improves nitronium ion (NO₂⁺) generation
Nitric Acid Ratio0.65:1 (vs. substrate)Excess acid reduces byproducts like dinitro derivatives
Reaction Temp.-5–5°CPrevents oxidative decomposition of indole core
Quench Temp.15–20°CMinimizes hydrolysis of nitro group

In Example 1, using 98% H₂SO₄ and 65% HNO₃ at 0°C yielded 80% product with 99.3% HPLC purity .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cs₂CO₃ Method : Suitable for small-scale synthesis (mg to gram quantities) with excellent regiocontrol but limited solvent tolerance (requires anhydrous DMF).

  • Mixed-Acid Nitration : Achieves kilogram-scale production (e.g., 51.2 g per 50 g substrate in Example 1 ) but generates acidic waste requiring neutralization.

Challenges in Regioselective Nitration

Recent studies highlight the difficulty of achieving 6-nitro selectivity in indole derivatives. The 2024 ACS investigation into indole + NO₃ reactions found exclusive 3-nitroindole formation under radical-mediated conditions . This contrasts with the electrophilic nitration in the patent method, where steric shielding by the 1,2,3,3-tetramethyl groups directs nitration to the 6-position. Such findings underscore the importance of substituent effects in controlling regiochemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a class of reactions where a nucleophile (an electron-rich species) replaces a leaving group in a molecule. 6-Nitroindole can undergo nucleophilic substitution, which enhances its utility in creating complex molecules .

  • 1-Methoxy-6-nitroindole-3-carbaldehyde can undergo nucleophilic substitution reactions .

Reactions with Electrophiles

Electrophilic reactions involve the attack of an electrophile (an electron-deficient species) on a molecule. Studies indicate that the palladation of the indole substrate proceeds via an electrophilic substitution process .

  • During oxidative coupling reactions, electrophilic palladium attacks the nucleophilic 3-position of the aromatic heterocycle, followed by a 1,2-migration of the metal to the indole's 2-position .

Formation of Azidotryptamines

This compound can be used as a starting material for synthesizing 6-azidotryptamine .

  • This compound does not react with oxalyl chloride to form the desired product under various conditions .

  • An alternative strategy involves preparing nitroindole-3-carboxaldehyde using the Vilsmeier-Haack reaction, followed by the addition of nitromethane and elimination (Henry reaction) to give nitro vinyl indole .

  • Reduction with lithium aluminum hydride in refluxing tetrahydrofuran yields 6-aminotryptamine, which can then be converted to 6-azidotryptamine .

Biochemical Research

This compound and its derivatives are used in biochemical research to study enzyme inhibition and receptor interactions . These studies help researchers understand biological pathways and disease mechanisms .

Use as Fluorescent Probes

This compound is employed in creating fluorescent probes for biological imaging . These probes help researchers visualize cellular processes in real-time, providing insights into disease mechanisms .

Environmental Monitoring

This compound can be utilized in detecting pollutants and environmental toxins . It aids in developing sensors that monitor air and water quality .

Other reactions

The net reaction to convert indole into nitroindole is likely to be described as a reaction of indole, Nitrogen Trioxide, and Nitrogen Dioxide to yield nitroindole and Nitric acid in the gas phase .

Scientific Research Applications

Chemical Synthesis and Building Block

6-Nitroindole serves as a versatile building block in organic synthesis. Its derivatives have been utilized in nucleophilic substitution reactions, allowing for the creation of various trisubstituted indole derivatives. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react with nitrogen-centered nucleophiles, leading to the formation of novel compounds with potential pharmaceutical applications . This synthetic versatility makes this compound a crucial intermediate in developing complex organic molecules.

DNA and RNA Research

In molecular biology, this compound derivatives have been investigated as universal bases in DNA and RNA synthesis. Specifically, studies have shown that this compound can be incorporated into primers for polymerase chain reaction (PCR) and sequencing applications. While it exhibits some destabilizing effects on duplex stability compared to other nitroindole isomers, it remains a viable option for specific primer/template systems .

Primer Stability and Performance

The incorporation of this compound into oligonucleotides has been studied for its effects on primer stability during sequencing reactions. Although it is less effective than its 5-nitro counterpart, it still plays a role in enhancing the performance of certain primer designs by providing stability through intercalation without significantly disrupting base pairing .

Matrix-Assisted Laser Desorption Ionization (MALDI)

Recent research has highlighted the use of nitroindole derivatives, including this compound, as matrices for MALDI mass spectrometry. These matrices improve ionization efficiency for complex mixtures, such as lipids and proteins. For example, studies indicate that specific nitroindole matrices can enhance detection sensitivity and reduce ion suppression in mass spectrometric analyses . The dual-polarity ion production capability of these matrices allows for more comprehensive analysis across various analyte classes.

Research into the biological activity of this compound and its derivatives has revealed potential pharmacological properties. Some studies suggest that these compounds may exhibit inhibitory effects on certain enzymes or biological pathways, indicating their possible use in drug development . The exploration of these compounds in medicinal chemistry continues to expand, focusing on their interactions at the molecular level.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Chemical SynthesisBuilding blocks for nucleophilic substitution
Molecular BiologyUniversal bases in DNA/RNA synthesis
Analytical ChemistryMALDI mass spectrometry matrices
Biological ActivityPotential enzyme inhibitors

Mechanism of Action

The biological effects of 6-Nitroindole are primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to specific receptors or enzymes, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 6-nitroindole with structurally related indole derivatives:

Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Applications References
This compound C₈H₆N₂O₂ 162.15 6-NO₂ mp: 137–145°C; intermediate for pharmaceuticals, dyes .
5-Nitroindole C₈H₆N₂O₂ 162.14 5-NO₂ mp: 141–143°C; used in heterocyclic synthesis .
6-Nitroindoline C₈H₈N₂O₂ 164.16 6-NO₂ (dihydro form) mp: 66–70°C; precursor for bioactive molecules .
6-Hydroxyindole C₈H₇NO 133.15 6-OH Analyzed via gas chromatography; used in biochemical studies .
6-Nitro-1H-indole-3-carbaldehyde C₉H₆N₂O₃ 190.16 6-NO₂, 3-CHO Key intermediate for medicinal chemistry .

Research Findings and Key Differences

  • Synthetic Accessibility : this compound is more readily synthesized via transition metal-free methods compared to 5-nitroindole, which often requires nitration under harsh conditions .
  • Thermal Stability : this compound’s higher melting point (137–145°C) vs. 6-nitroindoline (66–70°C) reflects differences in crystallinity and intermolecular interactions .
  • Biological Activity : this compound derivatives show broader pharmaceutical applications (e.g., anticoagulants ) than 6-hydroxyindole, which is primarily a metabolite in tryptophan degradation .

Biological Activity

6-Nitroindole is a derivative of indole, characterized by a nitro group at the sixth position of the indole ring. This compound has garnered attention in various fields due to its notable biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting research findings, case studies, and comparative data.

This compound's unique structure imparts specific chemical properties that influence its biological activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the indole nucleus can bind to various receptors or enzymes, modulating their activity and influencing biological pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, thiosemicarbazones derived from this compound-2,3-dione have shown effectiveness against various pathogenic bacteria and fungi when complexed with metals like lead and iron.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismActivity Level
Thiosemicarbazone ComplexEscherichia coliModerate
Thiosemicarbazone ComplexStaphylococcus aureusHigh
Thiosemicarbazone ComplexCandida albicansLow

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity in Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death:

  • Cell Line Used : MCF-7 (human breast cancer)
  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nitroindole derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
5-NitroindoleModerateLowPrimarily used in DNA studies
This compoundHighHighStronger cytotoxic effects
7-NitroindoleLowModerateLess studied compared to others

Applications in Research and Medicine

This compound serves as a building block in organic synthesis and has potential applications in drug development. Its derivatives are being explored for use in pharmaceuticals targeting various diseases due to their unique biological activities.

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with modified biological activities. For example:

  • 6-Amino-1H-indole : A reduction product that may exhibit different pharmacological properties.
  • Ethyl 6-nitro-1H-indole-3-carboxylate : Investigated using computational chemistry for its electronic properties and potential applications in drug design.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 6-Nitroindole purity and structural integrity?

To confirm the identity and purity of this compound, researchers should combine multiple techniques:

  • Melting Point Analysis : Compare experimental melting points (reported as 137–143°C or 139–145°C ) against literature values. Discrepancies ≥2°C may indicate impurities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use EI-GC-MS reference spectra (e.g., Figure 7 in analytical literature ) to verify molecular fragmentation patterns.
  • Chromatographic Retention Indices : Apply Kovats retention index methodology under SE-30 column conditions (isothermal at 190°C) for comparative analysis .
  • Safety Compliance : Cross-check safety data (hazard code R68, safety protocols S36/37, S45) with MSDS guidelines .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Storage : Maintain at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) due to its harmful classification (Xn). Avoid inhalation/contact; work in fume hoods .
  • Waste Disposal : Follow institutional protocols for nitroaromatic compounds, emphasizing neutralization before disposal.

Q. What are the foundational synthetic routes for this compound, and how are intermediates validated?

While direct synthesis protocols are not detailed in the provided evidence, general methodologies include:

  • Nitration of Indole : Electrophilic substitution using nitric acid/sulfuric acid mixtures. Monitor regioselectivity via HPLC or TLC.
  • Intermediate Characterization : Validate intermediates (e.g., nitro derivatives) via NMR and FT-IR to confirm functional groups and positional isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point ranges)?

Discrepancies in data (e.g., mp 137–145°C across sources ) often arise from:

  • Purity Variations : Impurities from synthesis (e.g., residual solvents) lower melting points. Use recrystallization and HPLC to assess purity .
  • Methodological Differences : Calibrate equipment (e.g., DSC vs. capillary tubes) and standardize heating rates .
  • Contradiction Analysis : Apply frameworks like TRIZ or FINER criteria to evaluate data validity and prioritize replicable methods .

Q. What experimental strategies are recommended for studying this compound’s reactivity under varying conditions?

  • Kinetic Studies : Design temperature-controlled reactions (e.g., nitro-group reduction) with real-time monitoring via UV-Vis spectroscopy.
  • Stability Testing : Expose samples to light, heat, or humidity and quantify degradation products using GC-MS .
  • Control Variables : Include inert atmosphere (N₂/Ar) to isolate oxidative pathways .

Q. How can researchers ensure reproducibility when replicating this compound-related studies from literature?

  • Data Verification : Cross-reference primary sources (e.g., CAS RN 4769-96-4 ) and validate spectral data against NIST libraries .
  • Protocol Transparency : Document deviations in synthesis or analysis (e.g., column type in GC ).
  • Collaborative Replication : Share raw data (e.g., chromatograms) via supplementary materials to enable peer validation .

Q. What advanced techniques are suitable for probing this compound’s electronic and structural properties?

  • Computational Modeling : Combine DFT calculations with experimental IR/Raman spectra to predict vibrational modes and electron density maps.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable.
  • Isotopic Labeling : Use ¹⁵N/²H isotopes in mechanistic studies to trace reaction pathways .

Q. Methodological Guidelines

  • Data Interpretation : Address uncertainties (e.g., GC retention time variability ) using error analysis frameworks .
  • Ethical Compliance : Cite all sources rigorously (CAS RN, spectral libraries) to avoid plagiarism and uphold reproducibility standards .

Properties

IUPAC Name

6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWCIARYGITEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197242
Record name 6-Nitro-1H-indole
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4769-96-4
Record name 6-Nitroindole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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